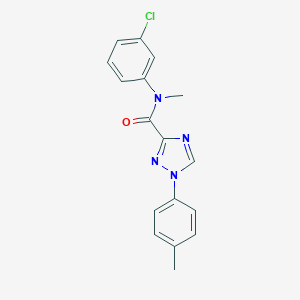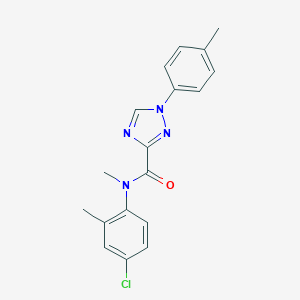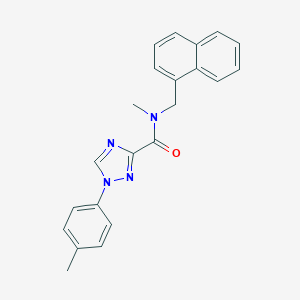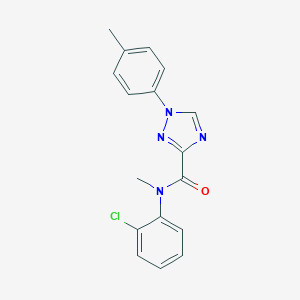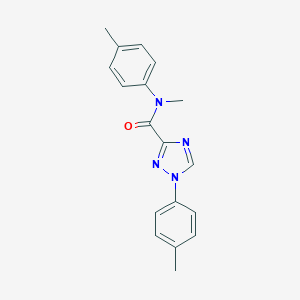![molecular formula C16H11ClO3 B279002 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one, also known as curcumin, is a natural compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases.
Wirkmechanismus
Curcumin exerts its effects through multiple mechanisms of action, including modulation of inflammatory cytokines, inhibition of transcription factors, and regulation of cell signaling pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Curcumin also activates the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. It has been shown to modulate multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Curcumin has also been shown to regulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric roots and has been extensively studied in various in vitro and in vivo models. However, 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one has poor bioavailability and stability, which limits its therapeutic efficacy in humans. Various strategies, including the use of nanoparticles and analogs, have been developed to improve its bioavailability and stability.
Zukünftige Richtungen
There are several future directions for 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one research, including the development of novel analogs with improved bioavailability and stability, the identification of molecular targets and signaling pathways, and the evaluation of its therapeutic efficacy in various diseases. The use of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one in combination with other drugs or therapies is also an area of interest. Further studies are needed to fully understand the potential of 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one as a therapeutic agent.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric roots, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric roots using organic solvents. Chemical synthesis involves the condensation of ferulic acid and vanillin, while microbial fermentation utilizes microorganisms to produce 2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties have been attributed to its ability to modulate multiple signaling pathways and target various molecular targets.
Eigenschaften
Produktname |
2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one |
|---|---|
Molekularformel |
C16H11ClO3 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-12-8-5-11(6-9-12)7-10-14(18)13-3-1-2-4-15(19)16(13)20/h1-10H,(H,19,20)/b10-7+ |
InChI-Schlüssel |
JQEWCOHNNUNQRQ-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)



![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

